(D-Trp6)-LHRH (1-6) 酰胺

描述

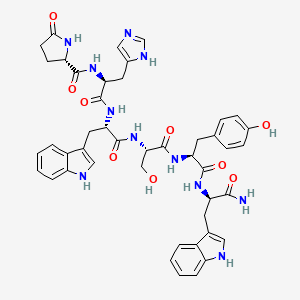

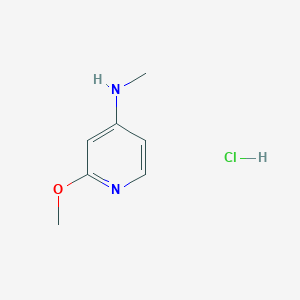

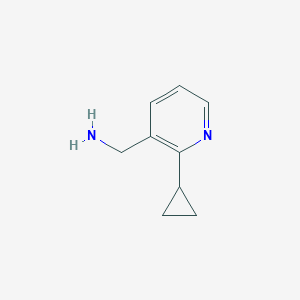

“(D-Trp6)-LHRH (1-6) amide” is also known as “Triptorelin 1-6 amide”. It has an empirical formula of C45H49N11O9 and a molecular weight of 887.94 . It is used in various laboratory procedures .

Molecular Structure Analysis

The molecular structure of “(D-Trp6)-LHRH (1-6) amide” is represented by the SMILES string:NC(=O)C@@HNC(=O)C@Hcc3)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)[C@@H]7CCC(=O)N7 . The InChI key is MNAYBARAWXYOEK-NWUFEJSMSA-N . Physical and Chemical Properties Analysis

The physical and chemical properties of “(D-Trp6)-LHRH (1-6) amide” include a molecular weight of 887.94 , a molecular formula of C45H49N11O9 , and a density of 1.4±0.1 g/cm3 . The boiling point is 1570.0±65.0 °C at 760 mmHg .科学研究应用

酰胺形成的催化体系

酰胺在生物和合成化学中的重要性促进了绿色催化体系的开发,用于酰胺键的形成,强调具有高原子经济性的环境友好工艺。最先进的催化体系,特别是涉及硼酸和硼酸基体系,已经过综述,重点关注它们在由羧酸和胺直接形成酰胺中的应用范围,产生水作为唯一的副产物 (Ferdousi 和 Whiting,2016)。

用于吸附和催化的酰胺功能化材料

酰胺功能化材料对诸如 CO2 等气体表现出选择性吸附性能,利用极性酰胺基团进行相互作用。由于这些材料具有很高的热稳定性和化学稳定性,因此研究了它们在催化和选择性气体吸附中的潜力,突出了在设计具有增强性能的新材料中加入酰胺等官能团的重要性 (Suresh 等,2014)。

作用机制

Target of Action

The primary targets of peptides like “(D-Trp6)-LHRH (1-6) amide” are usually specific receptors on the cell surface. These receptors are proteins that bind to the peptide and initiate a cascade of biochemical reactions inside the cell .

Mode of Action

Once “(D-Trp6)-LHRH (1-6) amide” binds to its target receptor, it triggers a series of biochemical reactions inside the cell. This can lead to changes in the cell’s behavior, such as altering its growth, differentiation, or metabolic activity .

Biochemical Pathways

Peptides often affect signaling pathways inside the cell, which can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound like “(D-Trp6)-LHRH (1-6) amide” would depend on several factors, including its absorption, distribution, metabolism, and excretion (ADME). These factors can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of “(D-Trp6)-LHRH (1-6) amide” would depend on the specific biochemical reactions it triggers inside the cell. These could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of “(D-Trp6)-LHRH (1-6) amide” can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .

生化分析

Biochemical Properties

(D-Trp6)-LHRH (1-6) amide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the luteinizing hormone-releasing hormone receptor, which is a G-protein coupled receptor. Upon binding to this receptor, (D-Trp6)-LHRH (1-6) amide induces a conformational change that activates the receptor and initiates a signaling cascade. Additionally, this compound interacts with enzymes such as dipeptidyl peptidase IV, which can cleave the peptide and modulate its activity .

Cellular Effects

(D-Trp6)-LHRH (1-6) amide exerts significant effects on various types of cells and cellular processes. In gonadotroph cells of the anterior pituitary gland, it stimulates the release of luteinizing hormone and follicle-stimulating hormone. This stimulation influences cell signaling pathways, including the activation of protein kinase C and the increase in intracellular calcium levels. Furthermore, (D-Trp6)-LHRH (1-6) amide can affect gene expression by upregulating the transcription of genes involved in hormone synthesis and secretion .

Molecular Mechanism

The molecular mechanism of (D-Trp6)-LHRH (1-6) amide involves its binding to the luteinizing hormone-releasing hormone receptor on the cell surface. This binding triggers the activation of G-proteins, which in turn activate downstream signaling pathways such as the phospholipase C pathway. The activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, which are secondary messengers that further propagate the signal. Additionally, (D-Trp6)-LHRH (1-6) amide can modulate the activity of enzymes involved in hormone synthesis, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (D-Trp6)-LHRH (1-6) amide can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that (D-Trp6)-LHRH (1-6) amide remains stable for extended periods when stored at low temperatures and in the absence of light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained hormone release and changes in cellular metabolism .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYBARAWXYOEK-NWUFEJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)